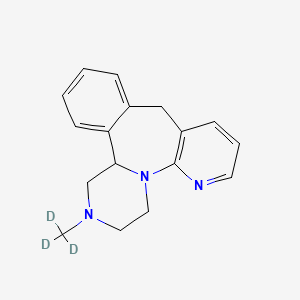

Mirtazapine-d3

Description

Propriétés

IUPAC Name |

5-(trideuteriomethyl)-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONZAEMNMFQXRA-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662131 | |

| Record name | Mirtazapine-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216678-68-0 | |

| Record name | Mirtazapine-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Deuterated Mirtazapine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and subsequent purification of deuterated Mirtazapine. The strategic replacement of hydrogen with deuterium, a stable isotope, can significantly alter a drug's metabolic profile, often leading to improved pharmacokinetic properties. This is achieved through the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes, potentially enhancing drug stability and bioavailability. This document details a feasible synthetic pathway for Mirtazapine-d3, a common deuterated analog, along with robust purification and analytical protocols.

Rationale for Deuteration of Mirtazapine

Mirtazapine is a noradrenergic and specific serotonergic antidepressant (NaSSA). Its metabolism in humans occurs primarily through demethylation, hydroxylation, and subsequent glucuronide conjugation, involving cytochrome P450 enzymes such as CYP2D6, CYP1A2, and CYP3A4. The major metabolic pathways include the formation of N-desmethylmirtazapine and 8-hydroxymirtazapine.[1][2]

Deuterating the N-methyl group to an N-trideuteromethyl group (N-CD3) can slow the rate of N-demethylation, one of the primary metabolic pathways. This modification can potentially lead to:

-

Increased plasma concentrations and exposure.

-

Reduced formation of the N-desmethylmirtazapine metabolite.[3][4]

-

A more predictable pharmacokinetic profile across different patient populations.

Proposed Synthesis of this compound

A common and effective strategy for synthesizing this compound involves the preparation of the precursor N-desmethylmirtazapine (Normirtazapine), followed by N-alkylation using a deuterated methylating agent.

Synthesis of Precursor: N-desmethylmirtazapine (4)

The synthesis of the Normirtazapine precursor can be adapted from established Mirtazapine synthesis routes. A key intermediate is 2-(piperazin-1-yl)pyridine-3-carboxylic acid, which is then cyclized. The final tetracyclic structure is achieved, which can then be deuteromethylated. A plausible synthetic route begins with the reaction between 1-benzyl-3-phenylpiperazine and 2-chloronicotinonitrile, followed by several transformation steps.

Key Synthetic Step: N-Trideuteromethylation of Normirtazapine

The introduction of the deuterium label is achieved in the final step by reacting Normirtazapine with a trideuteromethylating agent, such as trideuteromethyl iodide (CD₃I).

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

Step A: Synthesis of 2-(4-benzyl-2-phenylpiperazin-1-yl)nicotinonitrile (1)

-

To a solution of 1-benzyl-3-phenylpiperazine in dimethylformamide (DMF), add potassium fluoride.

-

Add 2-chloronicotinonitrile to the mixture.

-

Heat the reaction mixture at 140°C for 12-15 hours.

-

After cooling, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product 1 .

Step B: Synthesis of 2-(4-benzyl-2-phenylpiperazin-1-yl)nicotinic acid (2)

-

Dissolve compound 1 in a mixture of ethanol and aqueous sodium hydroxide.

-

Reflux the mixture for 8-10 hours to hydrolyze the nitrile group.

-

Cool the reaction mixture and neutralize with hydrochloric acid to precipitate the carboxylic acid.

-

Filter the precipitate, wash with water, and dry to obtain compound 2 .

Step C: Synthesis of (2-(4-benzyl-2-phenylpiperazin-1-yl)pyridin-3-yl)methanol (3)

-

Suspend compound 2 in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF at 0-5°C.

-

After the addition is complete, heat the mixture to reflux for 15 hours.

-

Cool the reaction and quench carefully by the sequential addition of water and aqueous sodium hydroxide.

-

Filter the resulting slurry and concentrate the filtrate to obtain the alcohol 3 .

Step D: Synthesis of N-desmethylmirtazapine (Normirtazapine) (4)

-

Dissolve compound 3 in methanol.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere to remove the benzyl protecting group.

-

Filter the catalyst and concentrate the solvent.

-

The resulting intermediate is then cyclized by treatment with concentrated sulfuric acid at 50-60°C.

-

The reaction mixture is carefully poured into ice water and basified with sodium hydroxide to precipitate the crude Normirtazapine 4 .

Step E: Synthesis of this compound (5)

-

Dissolve Normirtazapine 4 in a suitable aprotic solvent like acetonitrile or DMF.

-

Add a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine.

-

Add trideuteromethyl iodide (CD₃I) to the mixture.

-

Stir the reaction at room temperature or gentle heat (40-50°C) for 4-6 hours until completion (monitored by TLC or LC-MS).

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude this compound 5 .

Protocol 2: Purification of this compound by RP-HPLC

-

System Preparation: Use a preparative scale Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system.

-

Column: A C18 column (e.g., Phenomenex Luna C18, 250 x 21.2 mm, 10 µm) is suitable.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: Acetonitrile.

-

-

Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase (or a compatible solvent like methanol) to create a concentrated solution.

-

Chromatographic Conditions:

-

Set the flow rate (e.g., 15-20 mL/min).

-

Use a gradient elution to separate the product from impurities. A typical gradient might be:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B

-

25-30 min: 80% B

-

30-35 min: 80% to 20% B (re-equilibration)

-

-

Set the UV detector to a wavelength where Mirtazapine absorbs strongly, such as 215 nm or 290 nm.[5]

-

-

Injection and Fraction Collection: Inject the prepared sample onto the column. Collect fractions corresponding to the main product peak.

-

Post-Purification:

-

Combine the pure fractions.

-

Remove the acetonitrile by rotary evaporation.

-

Lyophilize the remaining aqueous solution to obtain the final this compound product as a TFA salt. Alternatively, neutralize the solution and extract the free base with an organic solvent, which can then be evaporated to yield the final product.

-

Data Presentation

Table 1: Summary of Synthetic Yield and Purity

| Step | Product Name | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC, %) |

| A-D | N-desmethylmirtazapine (4) | - | - | ~20-30% (overall) | >95% |

| E | Crude this compound (5) | 1.05 | 0.95 | ~90% | ~90-95% |

| - | Purified this compound | 0.95 | 0.76 | ~80% (purification) | >99% |

Note: Yields are representative and can vary based on reaction scale and optimization.

Table 2: HPLC Purification and Analytical Parameters

| Parameter | Condition |

| Instrument | Preparative/Analytical HPLC System |

| Column | C18 Reverse Phase (e.g., BDS Hypersil, 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.3% Triethylamine (pH 3.0); B: Acetonitrile (Ratio 78:22 v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

| Column Temperature | 40°C |

| Retention Time (Mirtazapine) | ~3-6 minutes (system dependent) |

Table 3: Analytical Characterization of this compound

| Analysis | Expected Result |

| Mass Spectrometry (ESI+) | [M+H]⁺ = 269.2 (Calculated for C₁₇H₁₈D₃N₃) |

| ¹H-NMR | Spectrum consistent with Mirtazapine structure, but with the absence of the N-CH₃ singlet at ~2.5 ppm. |

| Isotopic Purity (by MS) | >98% Deuterium incorporation |

Visualizations

Mirtazapine Signaling Pathway

Caption: Mirtazapine's mechanism of action.

Synthesis Workflow for this compound

Caption: Synthetic route for this compound.

Purification Workflow

Caption: Purification workflow for this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Therapeutic drug monitoring of mirtazapine, desmethylmirtazapine, 8-hydroxymirtazapine, and mirtazapine-N-oxide by enantioselective HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Normirtazapine | C16H17N3 | CID 10467350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Development and validation of a reversed-phase HPLC method for separation and simultaneous determination of process-related substances of mirtazapine in bulk drugs and formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

Mirtazapine-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Mirtazapine-d3, a deuterated isotopologue of the antidepressant drug Mirtazapine. This document consolidates key chemical data, analytical methodologies, and a summary of its parent compound's synthesis and mechanism of action, tailored for a scientific audience.

Core Compound Data

This compound is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies for the accurate quantification of Mirtazapine in biological matrices. Its physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 1216678-68-0 |

| Molecular Formula | C₁₇H₁₆D₃N₃ |

| Molecular Weight | 268.37 g/mol |

| Synonyms | Remeron-d3, Zispin-d3, 6-Azamianserin-d3 |

Experimental Protocols

Quantitative Analysis of Mirtazapine using this compound by LC-MS/MS

This section outlines a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Mirtazapine in human plasma, utilizing this compound as an internal standard. The protocol is a composite of commonly cited parameters in validated bioanalytical methods.

1. Preparation of Stock and Working Solutions:

-

Mirtazapine Stock Solution (1 mg/mL): Accurately weigh and dissolve Mirtazapine in methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Mirtazapine stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in the same diluent.

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 200 µL of the this compound internal standard working solution in acetonitrile.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the samples at high speed (e.g., 12,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph (LC): A high-performance liquid chromatography system.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Chromatographic Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Transitions (Multiple Reaction Monitoring - MRM):

-

Mirtazapine: Monitor the transition of the precursor ion to a specific product ion.

-

This compound: Monitor the transition of the deuterated precursor ion to its corresponding product ion.

-

4. Data Analysis:

-

Quantify Mirtazapine in the unknown samples by constructing a calibration curve from the peak area ratios of the Mirtazapine to the this compound internal standard in the calibration samples.

Synthesis Overview

A common synthetic route for Mirtazapine involves a multi-step process starting from 2-amino-3-cyanopyridine. Key steps include the reaction with a phenyl-piperazine derivative, followed by reduction and cyclization reactions to form the characteristic tetracyclic ring structure. The final step typically involves N-methylation to introduce the methyl group on the piperazine ring. For the synthesis of this compound, a deuterated methyl source, such as iodomethane-d3 (CD₃I) or dimethyl-d6 sulfate ((CD₃)₂SO₄), would be employed in this final methylation step.

Signaling Pathway and Mechanism of Action

Mirtazapine exerts its antidepressant effects through a complex interaction with several neurotransmitter systems. It is classified as a noradrenergic and specific serotonergic antidepressant (NaSSA). Its primary mechanism involves the antagonism of central α2-adrenergic autoreceptors and heteroreceptors, which leads to an increased release of both norepinephrine and serotonin (5-HT). Additionally, Mirtazapine is a potent antagonist of 5-HT2 and 5-HT3 receptors. This selective blockade of 5-HT2 and 5-HT3 receptors allows the increased serotonin to preferentially stimulate 5-HT1A receptors, which is thought to mediate the antidepressant and anxiolytic effects while minimizing certain side effects associated with non-selective serotonin receptor activation.

Caption: Mechanism of action of Mirtazapine.

Physical and chemical properties of Mirtazapine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of Mirtazapine-d3. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and analytical sciences. This document includes key quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Core Physical and Chemical Properties

This compound, the deuterated analog of Mirtazapine, is primarily utilized as an internal standard in quantitative bioanalytical assays. The incorporation of three deuterium atoms on the N-methyl group provides a distinct mass shift, facilitating its differentiation from the parent compound in mass spectrometry-based analyses, without significantly altering its chemical properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Name | 1,2,3,4,10,14b-Hexahydro-2-(methyl-d3)-pyrazino[2,1-a]pyrido[2,3-c][1]benzazepine |

| Synonyms | Remeron-d3, Zispin-d3, Org 3770-d3 |

| Molecular Formula | C₁₇H₁₆D₃N₃ |

| Molecular Weight | 268.37 g/mol |

| CAS Number | 1216678-68-0 |

| Appearance | White to off-white solid |

| Solubility | Slightly soluble in Chloroform and Methanol. |

| Storage Conditions | -20°C for long-term storage. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the introduction of a trideuteromethyl group, typically at the final step of the synthesis of the Mirtazapine core structure. A representative synthetic protocol is outlined below.

Objective: To synthesize this compound from desmethylmirtazapine and deuterated methyl iodide.

Materials:

-

Desmethylmirtazapine

-

Deuterated methyl iodide (CD₃I)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Argon or Nitrogen gas

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent (e.g., dichloromethane/methanol mixture)

Procedure:

-

To a solution of desmethylmirtazapine (1 equivalent) in anhydrous acetonitrile in a round-bottom flask, add potassium carbonate (2-3 equivalents).

-

Stir the suspension under an inert atmosphere (argon or nitrogen).

-

Add deuterated methyl iodide (1.1-1.5 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the solid potassium carbonate and wash with acetonitrile.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and isotopic purity.

Quantification of Mirtazapine in Plasma by UPLC-MS/MS

This compound is ideally suited as an internal standard for the quantification of Mirtazapine in biological matrices due to its similar extraction recovery and ionization efficiency to the unlabeled analyte.

Objective: To determine the concentration of Mirtazapine in rat plasma using a validated UPLC-MS/MS method with this compound as an internal standard.

Materials and Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

UPLC column (e.g., C18, 2.1 x 50 mm, 1.7 µm)

-

Mirtazapine and this compound analytical standards

-

Rat plasma (blank)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Water (LC-MS grade)

-

Microcentrifuge tubes and pipettes

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare stock solutions of Mirtazapine and this compound (internal standard, IS) in methanol at a concentration of 1 mg/mL.

-

Prepare a series of Mirtazapine working solutions for calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and quality controls (QCs) by serial dilution of the stock solution with 50% methanol.

-

Prepare a working solution of this compound (IS) at a suitable concentration (e.g., 100 ng/mL) in 50% methanol.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound working solution.

-

Add 150 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

-

-

UPLC-MS/MS Analysis:

-

UPLC Conditions:

-

Column: C18, 2.1 x 50 mm, 1.7 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient: A suitable gradient to ensure separation of the analyte from matrix components.

-

-

MS/MS Conditions (Positive ESI mode):

-

Monitor the following Multiple Reaction Monitoring (MRM) transitions:

-

Mirtazapine: Q1 (m/z) 266.2 → Q3 (m/z) 195.1

-

This compound: Q1 (m/z) 269.2 → Q3 (m/z) 195.1

-

-

Optimize other MS parameters such as collision energy and cone voltage for maximum signal intensity.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Mirtazapine to this compound against the nominal concentration of the calibration standards.

-

Determine the concentration of Mirtazapine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of Mirtazapine in rats following oral administration, using this compound as an internal standard for bioanalysis.

Animals:

-

Male Sprague-Dawley rats (250-300 g)

Materials:

-

Mirtazapine

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in water)

-

Oral gavage needles

-

Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

-

Anesthesia (as required for blood collection)

Procedure:

-

Dose Preparation:

-

Prepare a dosing solution of Mirtazapine in the chosen vehicle at a concentration suitable for the desired dose (e.g., 10 mg/kg).

-

-

Animal Dosing and Sample Collection:

-

Fast the rats overnight prior to dosing.

-

Administer a single oral dose of Mirtazapine via gavage.

-

Collect blood samples (approximately 100-200 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Collect blood into heparinized tubes.

-

-

Plasma Preparation:

-

Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma.

-

Transfer the plasma to clean tubes and store at -80°C until analysis.

-

-

Bioanalysis:

-

Analyze the plasma samples for Mirtazapine concentration using the validated UPLC-MS/MS method described in section 2.2, with this compound as the internal standard.

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis to determine the following pharmacokinetic parameters from the plasma concentration-time data:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t½)

-

Clearance (CL/F)

-

Volume of distribution (Vd/F)

-

-

Biological Activity and Signaling Pathway

Mirtazapine is a noradrenergic and specific serotonergic antidepressant (NaSSA). Its mechanism of action is distinct from that of selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs).

Mechanism of Action: Mirtazapine enhances both noradrenergic and serotonergic neurotransmission through its antagonist activity at several key receptors:

-

α₂-Adrenergic Receptors: Mirtazapine is a potent antagonist of presynaptic α₂-adrenergic autoreceptors on noradrenergic neurons and heteroreceptors on serotonergic neurons. Blockade of these receptors leads to an increased release of both norepinephrine and serotonin.

-

5-HT₂ and 5-HT₃ Receptors: Mirtazapine is a potent antagonist of postsynaptic 5-HT₂ and 5-HT₃ receptors. This action is thought to contribute to its antidepressant and anxiolytic effects, as well as its favorable side-effect profile (e.g., lower incidence of nausea and sexual dysfunction compared to SSRIs). The blockade of these receptors allows the increased serotonin to preferentially stimulate 5-HT₁ₐ receptors.

-

Histamine H₁ Receptors: Mirtazapine is a potent antagonist of histamine H₁ receptors, which accounts for its sedative effects.

The overall effect is an increase in the synaptic concentrations of norepinephrine and serotonin, leading to enhanced signaling through pathways that are believed to be crucial for mood regulation.

Conclusion

This compound is an indispensable tool for the accurate quantification of Mirtazapine in preclinical and clinical research. Its physical and chemical properties are well-characterized, and its application in bioanalytical methods is well-established. A thorough understanding of its synthesis, analytical quantification, and the pharmacological context of its parent compound is crucial for its effective use in drug development. This guide provides a foundational resource for scientists and researchers working with this important deuterated standard.

References

Mirtazapine-d3: A Technical Guide to its Certificate of Analysis and Purity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical quality attributes of Mirtazapine-d3, a deuterated internal standard essential for the accurate quantification of Mirtazapine in various biological matrices. This document outlines the typical data presented in a Certificate of Analysis (CoA), details the experimental protocols for key analytical tests, and illustrates the underlying scientific principles through diagrams.

Quantitative Data Summary

The quality of this compound is assessed through a series of analytical tests, with the results summarized in the Certificate of Analysis. The following tables provide a consolidated view of typical specifications and results for key quantitative parameters.

Table 1: Identity and Physical Properties

| Parameter | Specification | Typical Value |

| Chemical Name | 1,2,3,4,10,14b-Hexahydro-2-(methyl-d3)-pyrazino[2,1-a]pyrido[2,3-c][1]benzazepine | Conforms |

| CAS Number | 1216678-68-0 | Conforms |

| Molecular Formula | C₁₇H₁₆D₃N₃ | Conforms |

| Molecular Weight | 268.37 g/mol | Conforms |

| Appearance | White to Off-White Solid | Conforms |

Table 2: Purity and Impurity Profile

| Test | Method | Specification | Typical Result |

| Purity | HPLC | ≥ 98% | 99.68% (at 205 nm)[2] |

| Isotopic Purity | Mass Spectrometry | ≥ 95% | 99.3% (d₃)[2] |

| Deuterated Forms | Mass Spectrometry | ≥ 99% (d₁-d₃) | ≥99% |

| d₀ Content | Mass Spectrometry | ≤ 1% | 0.66%[2] |

Table 3: Confirmatory Tests

| Test | Method | Specification | Result |

| ¹H-NMR | Nuclear Magnetic Resonance | Conforms to structure | Conforms[2] |

| Mass Spectrum | Mass Spectrometry | Conforms to structure | Conforms |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. The purity of this compound is determined by calculating the area of its peak relative to the total area of all peaks in the chromatogram.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate buffer, pH 3.9) and an organic solvent like acetonitrile. A common ratio is 75:25 (v/v) aqueous to organic.

-

Flow Rate: A flow rate of 1.0 mL/min is often employed.

-

Detection: UV detection at a wavelength of 225 nm or 291 nm.

-

Sample Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed amount in a suitable solvent, such as methanol or the mobile phase.

-

Analysis: The sample solution is injected into the HPLC system. The retention time and peak area are recorded. Purity is calculated using the area normalization method.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For this compound, it confirms the molecular weight and determines the distribution of deuterated and non-deuterated species, thus establishing isotopic purity.

Methodology:

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique.

-

Sample Introduction: The sample, dissolved in a suitable solvent, is introduced into the ion source.

-

Mass Analysis: The instrument is set to scan a mass range that includes the expected molecular ion of this compound (m/z ~269 for [M+H]⁺).

-

Identity Confirmation: The presence of a peak corresponding to the expected molecular weight confirms the identity of the compound.

-

Isotopic Purity Determination: The relative intensities of the peaks corresponding to the d₀, d₁, d₂, and d₃ species are measured. The isotopic purity is calculated as the percentage of the d₃ species relative to the sum of all species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. For this compound, ¹H-NMR is used to confirm the overall structure and the absence of proton signals at the site of deuteration.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Sample Preparation: The this compound sample is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Data Acquisition: A standard ¹H-NMR spectrum is acquired.

-

Analysis: The resulting spectrum is compared to a reference spectrum of Mirtazapine. The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the expected structure. The key indicator for successful deuteration is the significant reduction or absence of the proton signal corresponding to the methyl group.

Visualizations

This compound Purity Analysis Workflow

The following diagram illustrates the typical workflow for the analysis of this compound purity.

Caption: Workflow for this compound Purity Analysis.

Mirtazapine Mechanism of Action Signaling Pathway

Mirtazapine exerts its antidepressant effects through a complex interaction with several neurotransmitter systems. The following diagram illustrates its primary mechanism of action.

Caption: Mirtazapine's Mechanism of Action.

This technical guide provides a foundational understanding of the quality assessment of this compound. For specific batch information, always refer to the Certificate of Analysis provided by the supplier. The detailed protocols and diagrams are intended to support researchers and drug development professionals in their use and evaluation of this critical analytical standard.

References

Navigating the Stability Landscape of Mirtazapine-d3: A Technical Guide to Long-Term Storage and Analysis

For researchers, scientists, and drug development professionals, ensuring the integrity of deuterated standards like Mirtazapine-d3 is paramount for accurate and reproducible results. This in-depth technical guide provides a comprehensive overview of the best practices for the long-term storage and stability assessment of this compound, drawing upon available data and established scientific principles.

This compound, a deuterated analog of the tetracyclic antidepressant mirtazapine, is a critical tool in pharmacokinetic studies, metabolic profiling, and as an internal standard in bioanalytical methods. The substitution of hydrogen with deuterium atoms can influence the compound's metabolic fate due to the kinetic isotope effect, potentially leading to a different stability profile compared to its non-deuterated counterpart. Therefore, a thorough understanding of its long-term stability and appropriate storage conditions is essential.

Recommended Long-Term Storage Conditions

To maintain the chemical and isotopic integrity of this compound, specific storage conditions are recommended by various suppliers. These conditions are designed to minimize degradation from environmental factors such as temperature, light, and moisture.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) or -20°C (Frozen)[1][2][3][4] | Reduces the rate of chemical degradation reactions. Freezing is often preferred for maximum long-term stability. |

| Container | Well-closed, airtight container[1] | Prevents exposure to atmospheric moisture and potential contaminants. |

| Light | Protection from light (e.g., amber vials) | Mirtazapine has been shown to be susceptible to photodegradation. |

| Atmosphere | Store in a dry place. | Minimizes hydrolysis and other moisture-mediated degradation pathways. |

Note: It is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.

Understanding Potential Degradation Pathways

While specific long-term stability studies on this compound are not extensively published, forced degradation studies on non-deuterated mirtazapine provide valuable insights into its potential degradation pathways. These studies subject the drug to harsh conditions to accelerate degradation and identify potential breakdown products. The primary degradation pathways for mirtazapine, and likely for this compound, include hydrolysis, oxidation, and photolysis.

-

Acid and Alkali Hydrolysis: Mirtazapine has been shown to degrade under both acidic and basic conditions when heated. The degradation is more rapid under alkaline conditions.

-

Oxidation: Exposure to oxidative conditions, such as hydrogen peroxide with heating, can lead to the formation of degradation products. One potential product is an N-oxide derivative.

-

Photodegradation: Mirtazapine is susceptible to degradation upon exposure to light, leading to the formation of photolytic degradation products.

The presence of deuterium atoms in this compound at the methyl group is expected to slow down metabolic N-demethylation. However, its effect on chemical stability against hydrolysis, oxidation, and photolysis is not definitively established without specific studies. It is plausible that the fundamental degradation pathways remain the same.

Experimental Protocol: Stability-Indicating HPLC Method

A robust, stability-indicating analytical method is crucial for assessing the long-term stability of this compound. The following protocol is adapted from a validated method for mirtazapine and is designed to separate the intact drug from its potential degradation products.

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound and to separate it from any potential degradation products.

Materials and Equipment:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Forced degradation reagents: Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase | Water: Acetonitrile (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Detection Wavelength | 225 nm |

| Injection Volume | 20 µL |

| Temperature | Ambient |

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and dilute to a working concentration with the mobile phase.

-

Forced Degradation Study (Stress Testing):

-

Acid Degradation: Dissolve this compound in 0.1 N HCl and reflux for a specified period (e.g., 8 hours).

-

Alkali Degradation: Dissolve this compound in 0.1 N NaOH and reflux for a specified period (e.g., 8 hours).

-

Oxidative Degradation: Dissolve this compound in 3% H2O2 and reflux for a specified period (e.g., 8 hours).

-

Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp) for a specified duration.

-

Thermal Degradation: Expose solid this compound to dry heat.

-

-

Sample Analysis: Inject the standard solution and the stressed samples into the HPLC system.

-

Data Analysis: Compare the chromatograms of the stressed samples with that of the unstressed standard. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.

Visualizing Experimental Workflows and Logical Relationships

Experimental Workflow for Stability Testing

Caption: Workflow for forced degradation and stability analysis of this compound.

Logical Relationship of Stability Factors

Caption: Factors influencing the degradation pathways of this compound.

Conclusion

References

Commercial Suppliers of Mirtazapine-d3 Analytical Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers of the Mirtazapine-d3 analytical standard. This compound is a deuterated analog of Mirtazapine, a tetracyclic antidepressant. Its use as an internal standard is crucial for the accurate quantification of Mirtazapine in complex biological matrices during pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. This guide offers a comparative summary of commercially available this compound standards, detailed experimental protocols for its use, and visual workflows to aid in method development and implementation.

Commercial Availability and Specifications

A variety of chemical and life science suppliers offer this compound analytical standards in different formats, purities, and concentrations. The choice of supplier and product will depend on the specific requirements of the analytical method, including the desired level of certification (e.g., ISO 17034), format (neat solid or solution), and concentration. Below is a comparative summary of this compound products from prominent suppliers.

Table 1: Commercial Suppliers and Product Specifications for this compound

| Supplier | Product Name | Catalog Number (Example) | Format | Chemical Purity | Isotopic Purity (d3) | Concentration |

| Cayman Chemical | This compound | 21126 | Neat Solid | ≥98% | ≥99% deuterated forms (d1-d3); ≤1% d0[1] | N/A |

| This compound (CRM) | 31762 | Solution in Methanol | N/A | N/A | 100 µg/mL | |

| LGC Standards | This compound | TRC-M365002-1MG | Neat Solid | 99.68% (HPLC)[2] | 99.3%[2] | N/A |

| This compound 0.1 mg/mL in Methanol | CER-M-191-0.1-1ML | Solution in Methanol | N/A | N/A | 0.1 mg/mL | |

| Cerilliant (sold by MilliporeSigma) | This compound solution | M-191 | Solution in Methanol | N/A | N/A | 100 µg/mL |

| Santa Cruz Biotechnology | This compound | sc-212773 | Neat Solid | N/A | N/A | N/A |

| Cleanchem | This compound | CCL-R003585 | Neat Solid | >90% (Chromatographic)[3] | N/A | N/A |

| GlpBio | Mirtazapine D3 | GC61067 | Solid | >98.00% (HPLC) | N/A | N/A |

| MedChemExpress | This compound | HY-113426S | Solid | 99.76% | N/A | N/A |

Table 2: Commercial Suppliers and Product Specifications for S-(+)-Mirtazapine-d3

| Supplier | Product Name | Catalog Number (Example) | Format |

| LGC Standards | S-Mirtazapine-d3 | TRC-M364987-10MG | Neat Solid |

| MedChemExpress | (S)-Mirtazapine-d3 | HY-113426S1 | Solid |

Experimental Protocols

The use of this compound as an internal standard is prevalent in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). Below are detailed protocols adapted from published research, providing a starting point for laboratory implementation.

Quantification of Mirtazapine in Human Plasma by LC-MS/MS

This method is suitable for therapeutic drug monitoring and pharmacokinetic studies.

a. Materials and Reagents:

-

This compound analytical standard

-

Mirtazapine analytical standard

-

Human plasma (blank)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Ammonium acetate

-

Water (deionized or Milli-Q)

b. Preparation of Stock and Working Solutions:

-

This compound Internal Standard (IS) Stock Solution (100 µg/mL): If using a neat solid, accurately weigh and dissolve the standard in methanol. If using a pre-made solution, use as is.

-

Mirtazapine Stock Solution (1 mg/mL): Accurately weigh and dissolve Mirtazapine in methanol.

-

Working Solutions: Prepare serial dilutions of the Mirtazapine stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound by diluting the stock solution in the same solvent.

c. Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

-

Add 20 µL of the this compound working solution.

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

d. LC-MS/MS Conditions:

-

LC System: UHPLC system

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate Mirtazapine from matrix components.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

-

MRM Transitions:

-

Mirtazapine: Q1 266.2 -> Q3 201.1

-

This compound: Q1 269.2 -> Q3 204.1

-

e. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Mirtazapine to this compound against the concentration of the calibration standards.

-

Determine the concentration of Mirtazapine in unknown samples by interpolation from the calibration curve.

Quantification of Mirtazapine in Urine by GC-MS

This method is suitable for forensic toxicology and drug metabolism studies.

a. Materials and Reagents:

-

This compound analytical standard

-

Mirtazapine analytical standard

-

Human urine (blank)

-

Methanol (GC grade)

-

Hexane (GC grade)

-

Isoamyl alcohol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

b. Preparation of Stock and Working Solutions:

-

Prepare stock and working solutions of Mirtazapine and this compound in methanol as described in the LC-MS/MS protocol.

c. Sample Preparation (Liquid-Liquid Extraction):

-

Pipette 1 mL of urine sample into a glass tube.

-

Add a known amount of this compound working solution.

-

Add 200 µL of 1 M NaOH to basify the sample.

-

Add 5 mL of a hexane:isoamyl alcohol (95:5, v/v) mixture.

-

Vortex for 10 minutes.

-

Centrifuge at 3500 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

d. GC-MS Conditions:

-

GC System: Gas chromatograph with a mass selective detector.

-

Column: HP-5MS capillary column (or equivalent).

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at 100°C, ramp to 280°C.

-

Carrier Gas: Helium

-

Ionization Mode: Electron Impact (EI)

-

Selected Ion Monitoring (SIM):

-

Mirtazapine: m/z 265, 200

-

This compound: m/z 268, 203

-

e. Data Analysis:

-

Similar to the LC-MS/MS method, create a calibration curve based on the peak area ratios of the target analyte to the internal standard and quantify the unknown samples.

Visual Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows described above.

Caption: Workflow for LC-MS/MS analysis of Mirtazapine in plasma.

Caption: Workflow for GC-MS analysis of Mirtazapine in urine.

Conclusion

The selection of a suitable this compound analytical standard is a critical first step in the development of robust and reliable bioanalytical methods. This guide provides a detailed comparison of commercially available standards and foundational experimental protocols to assist researchers in this process. By leveraging the information presented, scientists and drug development professionals can confidently select the appropriate materials and efficiently implement analytical methods for the accurate quantification of Mirtazapine. It is always recommended to consult the supplier's Certificate of Analysis for lot-specific information and to perform in-house validation of any analytical method.

References

The Application of Stable Isotope-Labeled Mirtazapine in Preclinical and Clinical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the research applications of stable isotope-labeled mirtazapine. Mirtazapine, a noradrenergic and specific serotonergic antidepressant (NaSSA), is widely used in the treatment of major depressive disorder.[1] Stable isotope labeling, the substitution of an atom with its non-radioactive, heavier isotope (e.g., deuterium [²H or D] for hydrogen, carbon-13 [¹³C] for carbon-12), has become an indispensable tool in pharmaceutical research. This guide details the synthesis, experimental protocols, and data interpretation associated with the use of labeled mirtazapine in pharmacokinetic studies, metabolic profiling, and as an internal standard for quantitative bioanalysis.

Core Applications of Stable Isotope-Labeled Mirtazapine

The primary applications of stable isotope-labeled mirtazapine in research settings are multifaceted, offering enhanced precision and accuracy in a variety of experimental contexts.

Internal Standard in Quantitative Bioanalysis

The most prevalent application of stable isotope-labeled mirtazapine, particularly deuterium-labeled mirtazapine (e.g., Mirtazapine-d3), is as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[2] The co-elution of the labeled standard with the unlabeled analyte allows for the correction of variability in sample preparation and instrument response, leading to highly accurate and precise quantification of mirtazapine and its metabolites in biological matrices such as plasma and serum.[3]

Pharmacokinetic and Bioavailability Studies

Stable isotope-labeled mirtazapine is instrumental in conducting pharmacokinetic (PK) studies. Co-administration of a labeled intravenous (IV) microdose with an unlabeled oral dose allows for the precise determination of absolute bioavailability by differentiating the two administration routes via mass spectrometry.[4] Furthermore, deuteration can subtly alter the metabolic profile of a drug, and comparative PK studies of deuterated versus non-deuterated mirtazapine can provide insights into its metabolic pathways and the potential for developing "metabolically shielded" drug candidates.[5]

Metabolic Profiling and Pathway Elucidation

The use of stable isotope tracers, such as ¹³C- or ¹⁵N-labeled mirtazapine, enables the unambiguous identification and quantification of its metabolites. By tracking the isotopic signature through various biotransformation pathways, researchers can elucidate the metabolic fate of the drug, identify novel metabolites, and quantify the relative contributions of different metabolic routes.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative data from studies involving mirtazapine and its labeled analogues.

Table 1: Pharmacokinetic Parameters of Mirtazapine in Humans (Single Oral Dose)

| Parameter | Value | Reference |

| Tmax (hours) | ~2 | |

| Elimination Half-life (hours) | 20 - 40 | |

| Plasma Protein Binding | ~85% | |

| Absolute Bioavailability | ~50% |

Table 2: Bioavailability Study of Mirtazapine using ¹³C-Labeled Mirtazapine

| Parameter | Single Dose | Steady State | Reference |

| Oral Dose (unlabeled) | 15 mg | 15 mg/day | |

| Intravenous Dose (¹³C-labeled) | 3.5 mg | 3.5 mg | |

| Absolute Bioavailability | 50% ± 8% | 48% ± 7% |

Table 3: LC-MS/MS Parameters for the Quantification of Mirtazapine using this compound as an Internal Standard

| Parameter | Mirtazapine | This compound | Reference |

| Precursor Ion (m/z) | 266.2 | 269.2 | |

| Product Ion (m/z) | 195.1 | 195.1 | |

| Cone Voltage (V) | 70 | 70 | |

| Collision Energy (eV) | 20 | 20 |

Experimental Protocols

This section provides detailed methodologies for key experiments involving stable isotope-labeled mirtazapine.

Synthesis of Stable Isotope-Labeled Mirtazapine

While detailed, step-by-step proprietary synthesis protocols are not always publicly available, the general synthesis of labeled mirtazapine can be extrapolated from the known synthesis of the parent compound and general isotopic labeling techniques. A key reference for the synthesis of ³H, ¹³C, and ¹⁴C labeled mirtazapine (Org 3770) is provided by Kaspersen et al. (1989) in the Journal of Labelled Compounds and Radiopharmaceuticals.

Deuterium-labeled mirtazapine (e.g., this compound) is often synthesized by introducing deuterium atoms at metabolically stable positions. This can be achieved through methods such as reductive amination with a deuterated reagent or by using deuterated starting materials in the synthesis of one of the heterocyclic rings.

Bioanalytical Method for Mirtazapine in Human Plasma using this compound as an Internal Standard

This protocol describes a typical LC-MS/MS method for the quantification of mirtazapine in human plasma.

3.2.1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

3.2.2. Liquid Chromatography Conditions

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.5 µm)

-

Mobile Phase A: 10 mM ammonium acetate in water with 0.2% acetic acid

-

Mobile Phase B: Acetonitrile

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

3.2.3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Mirtazapine: 266.2 → 195.1

-

This compound: 269.2 → 195.1

-

-

Instrument Parameters: Optimize cone voltage and collision energy for maximum signal intensity for both analyte and internal standard.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the application of stable isotope-labeled mirtazapine.

Conclusion

Stable isotope-labeled mirtazapine is a powerful and versatile tool in drug development and clinical research. Its primary role as an internal standard in LC-MS/MS assays has significantly improved the accuracy and reliability of therapeutic drug monitoring and pharmacokinetic studies. Furthermore, its application in tracer studies provides invaluable insights into the metabolic fate and bioavailability of mirtazapine. As analytical techniques continue to advance, the utility of stable isotope-labeled compounds in pharmaceutical research is expected to expand, offering ever more detailed understanding of drug action and disposition.

References

- 1. droracle.ai [droracle.ai]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Effects of the 5-HT2A antagonist mirtazapine in rat models of thermoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mirtazapine pharmacokinetics with two dosage regimens and two pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Mirtazapine and its Deuterated Analog: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth review of the pharmacological profile of the atypical antidepressant mirtazapine. It details its mechanism of action, receptor binding affinities, pharmacokinetic properties, and metabolic pathways. Furthermore, this document explores the theoretical pharmacological profile of a deuterated analog of mirtazapine, postulating the potential impact of deuterium substitution on its metabolism and pharmacokinetics based on established principles of the kinetic isotope effect. This guide is intended to be a comprehensive resource, incorporating detailed experimental methodologies and visual representations of key biological and experimental processes to support further research and development in this area.

Introduction to Mirtazapine

Mirtazapine is a tetracyclic antidepressant approved for the treatment of major depressive disorder.[1] It is classified as a Noradrenergic and Specific Serotonergic Antidepressant (NaSSA).[2][3] Its unique mechanism of action, differing from typical selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs), involves the enhancement of both noradrenergic and serotonergic neurotransmission through receptor antagonism rather than reuptake inhibition.[4][5] This distinct profile contributes to its efficacy, particularly in patients with depression accompanied by anxiety and insomnia.

Pharmacological Profile of Mirtazapine

Mechanism of Action

Mirtazapine's primary mechanism of action involves the antagonism of central presynaptic α2-adrenergic autoreceptors and heteroreceptors. Blockade of these receptors leads to an increased release of norepinephrine (NE) and serotonin (5-HT), respectively. Mirtazapine also potently blocks postsynaptic 5-HT2 and 5-HT3 receptors. This selective blockade of 5-HT2 and 5-HT3 receptors is thought to contribute to its anxiolytic and anti-emetic properties, while allowing for indirect stimulation of 5-HT1A receptors, which is associated with antidepressant and anxiolytic effects. Additionally, mirtazapine is a potent antagonist of the histamine H1 receptor, which accounts for its sedative effects.

Receptor Binding Affinity

The receptor binding profile of mirtazapine is well-characterized, demonstrating high affinity for several key receptors. The affinity is typically expressed as the inhibition constant (Ki), with lower values indicating stronger binding.

| Receptor | Ki (nM) | Reference |

| Histamine H1 | 1.6 | |

| 5-HT2A | 35 | |

| 5-HT2C | 32 | |

| α2A-Adrenergic | 18 | |

| α2C-Adrenergic | 17 | |

| Muscarinic M1-M5 | >1000 | |

| Dopamine D1, D2, D3 | >1000 | |

| Serotonin Transporter (SERT) | >1000 | |

| Norepinephrine Transporter (NET) | >1000 |

Pharmacokinetics

The pharmacokinetic profile of mirtazapine has been extensively studied in humans.

| Parameter | Value | Reference |

| Bioavailability | ~50% | |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours | |

| Protein Binding | ~85% | |

| Elimination Half-Life (t1/2) | 20-40 hours | |

| Apparent Volume of Distribution (Vd) | - | |

| Clearance (CL) | - |

Note: Vd and CL values are not consistently reported across all summary sources.

Metabolism

Mirtazapine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The major metabolic pathways are N-demethylation and 8-hydroxylation, followed by glucuronide conjugation. The key CYP isozymes involved are CYP1A2, CYP2D6, and CYP3A4. The primary active metabolite is desmethylmirtazapine, which has a pharmacological profile similar to the parent compound but is present at lower concentrations.

Theoretical Pharmacological Profile of a Deuterated Mirtazapine Analog

While no specific pharmacological data for a deuterated analog of mirtazapine is publicly available, we can theorize its potential properties based on the principles of the kinetic isotope effect (KIE). Deuterium, a stable isotope of hydrogen, forms a stronger covalent bond with carbon. This can slow the rate of metabolic reactions that involve the cleavage of a carbon-hydrogen bond, a common step in CYP-mediated metabolism.

Potential Effects on Metabolism and Pharmacokinetics

Given that mirtazapine is metabolized by CYP1A2, CYP2D6, and CYP3A4, strategic deuteration at the sites of metabolism (e.g., the N-methyl group for demethylation or the 8-position for hydroxylation) could lead to:

-

Reduced Rate of Metabolism: The stronger carbon-deuterium bond would be more difficult for CYP enzymes to break, potentially slowing down the N-demethylation and 8-hydroxylation pathways.

-

Increased Half-Life: A slower rate of metabolism would lead to a longer elimination half-life (t1/2).

-

Increased Plasma Exposure (AUC): A longer half-life and reduced clearance would result in a greater overall exposure to the drug, as measured by the area under the concentration-time curve (AUC).

-

Altered Metabolite Profile: Deuteration could shift the metabolic pathway towards alternative routes, potentially leading to the formation of different metabolites or altering the ratio of existing ones. This phenomenon is known as "metabolic switching".

-

Reduced Peak-to-Trough Fluctuations: A longer half-life could lead to more stable plasma concentrations over a dosing interval.

These potential changes are summarized in the table below, in a theoretical comparison with mirtazapine.

| Parameter | Mirtazapine (Reported) | Deuterated Mirtazapine (Theoretical) | Rationale for Theoretical Change |

| Receptor Binding Affinity (Ki) | See Table 1 | Unchanged | Deuteration is not expected to significantly alter the shape or electronic properties of the molecule to affect receptor binding. |

| Pharmacokinetics | |||

| Bioavailability | ~50% | Potentially Increased | Reduced first-pass metabolism due to slower CYP-mediated degradation. |

| Tmax | ~2 hours | Likely Unchanged | Absorption is unlikely to be affected by deuteration. |

| Protein Binding | ~85% | Likely Unchanged | Deuteration does not typically alter protein binding. |

| Elimination Half-Life (t1/2) | 20-40 hours | Increased | Slower metabolism due to the kinetic isotope effect. |

| Clearance (CL) | - | Decreased | Reduced rate of metabolic elimination. |

| Metabolism | |||

| Rate of Metabolism | - | Decreased | Slower cleavage of C-D bonds by CYP enzymes compared to C-H bonds. |

| Metabolite Profile | N-desmethylmirtazapine, 8-hydroxymirtazapine | Potentially Altered | Possibility of metabolic switching to alternative pathways. |

Experimental Protocols

Radioligand Receptor Binding Assay (Competitive Inhibition)

This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound (e.g., mirtazapine) for a specific receptor.

-

Preparation of Cell Membranes:

-

Culture cells expressing the target receptor to a high density.

-

Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-ketanserin for 5-HT2A receptors) to each well.

-

Add increasing concentrations of the unlabeled test compound (mirtazapine) to the wells.

-

To determine non-specific binding, add a high concentration of a known potent unlabeled ligand for the target receptor to a set of control wells.

-

To determine total binding, add only the radioligand and assay buffer to another set of control wells.

-

Add the prepared cell membranes to all wells to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Metabolic Stability Assay using Human Liver Microsomes

This protocol describes a method to assess the metabolic stability of a compound in vitro.

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of the test compound (mirtazapine or its deuterated analog) in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine human liver microsomes, a reaction buffer (e.g., phosphate buffer, pH 7.4), and the test compound.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

-

Initiation of Metabolic Reaction:

-

Initiate the metabolic reaction by adding a NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.

-

-

Sample Processing and Analysis:

-

Centrifuge the quenched samples to precipitate the proteins.

-

Transfer the supernatant to a new plate or vials for analysis.

-

Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

-

The intrinsic clearance (CLint) can also be calculated from these data.

-

Visualizations

Signaling Pathway of Mirtazapine

References

- 1. researchgate.net [researchgate.net]

- 2. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jneonatalsurg.com [jneonatalsurg.com]

- 4. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]

- 5. How to Visualize Information In Your White Papers - Venngage [venngage.com]

Understanding the Isotopic Purity of Mirtazapine-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for assessing the isotopic purity of Mirtazapine-d3. Ensuring high isotopic enrichment is critical for its primary application as an internal standard in quantitative bioanalytical assays, where it enables precise and accurate measurement of Mirtazapine in complex biological matrices. This document outlines the key analytical techniques, presents detailed experimental protocols, and offers a structured view of the data essential for the validation and use of this deuterated analog in a research and drug development setting.

Introduction to this compound and Isotopic Purity

This compound is a stable isotope-labeled version of Mirtazapine, an antidepressant medication. The notation "-d3" indicates that three hydrogen atoms in the Mirtazapine molecule have been replaced with deuterium, the stable isotope of hydrogen. This substitution results in a molecule with a higher molecular weight (approximately 268.37 g/mol ) compared to the unlabeled Mirtazapine (approximately 265.35 g/mol ) but with nearly identical chemical and physical properties.[1][2] This key characteristic allows it to be used as an ideal internal standard in mass spectrometry-based quantification methods, as it co-elutes with the analyte of interest during chromatography but can be distinguished by its mass-to-charge ratio (m/z).

Isotopic purity is a critical quality attribute of this compound. It refers to the percentage of the molecules that contain the desired number of deuterium atoms (in this case, three). The presence of molecules with fewer or no deuterium atoms (isotopologues such as d0, d1, and d2) can interfere with the accurate quantification of the unlabeled analyte. Therefore, a thorough assessment of the isotopic distribution is paramount.

Data Presentation: Isotopic Distribution of this compound

The isotopic purity of a batch of this compound is determined by analyzing the relative abundance of all its isotopologues. High-resolution mass spectrometry is the primary technique for this assessment. The data is typically presented in a table summarizing the percentage of each isotopologue.

Below is a table representing typical isotopic purity data for a high-quality batch of this compound, based on a certificate of analysis from a commercial supplier.[3]

| Isotopologue | Notation | Mass Difference (from d0) | Representative Abundance (%) |

| Mirtazapine | d0 | 0 | 0.66 |

| Mirtazapine-d1 | d1 | +1 | 0.03 |

| Mirtazapine-d2 | d2 | +2 | 0.00 |

| This compound | d3 | +3 | 99.31 |

Table 1: Representative Isotopic Distribution of this compound. This table clearly shows a high enrichment of the desired d3 isotopologue, with minimal presence of lower deuterated species.

Experimental Protocols for Isotopic Purity Assessment

The determination of isotopic purity for this compound relies on two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. A combined approach using both methods provides the most comprehensive characterization.[4]

Mass Spectrometry (MS) for Isotopic Enrichment

High-resolution mass spectrometry (HR-MS) is the gold standard for determining the isotopic distribution of a deuterated compound.[4]

Objective: To quantify the relative abundance of this compound and its other isotopologues (d0, d1, d2).

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase.

-

-

LC-MS Analysis:

-

LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.5 µm) is typically suitable.

-

Mobile Phase: A gradient elution is often used, for example:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan mode over a mass range that includes the molecular ions of all expected isotopologues (e.g., m/z 260-280).

-

Resolution: Set to a high resolution (e.g., >10,000) to accurately resolve the isotopic peaks. For this compound, the precursor ion would be approximately m/z 269.2.

-

-

-

Data Analysis:

-

Extract the ion chromatograms for the molecular ions of each isotopologue (d0: m/z ~266.16, d1: m/z ~267.17, d2: m/z ~268.17, d3: m/z ~269.18).

-

Integrate the peak areas for each isotopologue from the full scan mass spectrum.

-

Calculate the percentage of each isotopologue by dividing its peak area by the sum of the peak areas of all isotopologues and multiplying by 100.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

While MS provides the isotopic distribution, NMR spectroscopy is crucial for confirming the location of the deuterium labels and assessing the overall chemical purity. Both ¹H-NMR and ²H-NMR can be employed.

Objective: To confirm the structure of this compound, verify the position of deuteration, and identify any proton-containing impurities.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

-

Sample Preparation:

-

Dissolve an accurately weighed amount of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to a concentration of approximately 10 mg/mL.

-

Filter the sample into a clean NMR tube to remove any particulate matter.

-

-

¹H-NMR Spectroscopy:

-

Acquire a standard one-dimensional ¹H-NMR spectrum.

-

Analysis:

-

The spectrum should show a significant reduction or complete absence of the signal corresponding to the protons that have been replaced by deuterium. For this compound, where the methyl group is deuterated, the characteristic singlet for the N-methyl protons would be absent.

-

The remaining proton signals should be consistent with the structure of the Mirtazapine molecule.

-

Integration of the residual proton signal at the deuterated position relative to other non-deuterated protons in the molecule can provide an estimate of isotopic enrichment.

-

-

-

²H-NMR (Deuterium NMR) Spectroscopy (Optional but Recommended):

-

Acquire a ²H-NMR spectrum. This technique directly observes the deuterium nuclei.

-

Analysis:

-

A signal should be observed at the chemical shift corresponding to the position of deuteration, confirming the location of the deuterium atoms.

-

This can be particularly useful for highly deuterated compounds where the residual proton signals in ¹H-NMR are very weak.

-

-

Visualization of the Analytical Workflow

The following diagrams illustrate the logical flow of the experimental work and the relationship between the analytical techniques used to assess the isotopic purity of this compound.

Caption: Experimental workflow for the determination of this compound isotopic purity.

Caption: Logical relationship of analytical data for comprehensive purity assessment.

Conclusion

A thorough understanding and rigorous assessment of the isotopic purity of this compound are essential for its reliable use as an internal standard in quantitative studies. By employing a combination of high-resolution mass spectrometry and NMR spectroscopy, researchers can obtain a comprehensive profile of the isotopic distribution and confirm the structural integrity of the labeled compound. The detailed protocols and structured data presentation outlined in this guide provide a framework for the validation and implementation of this compound in a regulated and research-focused environment, ultimately contributing to the generation of high-quality, reproducible data in drug development and clinical research.

References

- 1. This compound | C17H19N3 | CID 45039945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mirtazapine | C17H19N3 | CID 4205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lgcstandards.com [lgcstandards.com]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Mirtazapine-d3: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety data, handling precautions, and experimental considerations for Mirtazapine-d3. The information is intended for professionals in research and drug development environments who are working with this deuterated isotopologue of Mirtazapine.

Chemical and Physical Properties

This compound is the deuterated form of Mirtazapine, an atypical tetracyclic antidepressant.[1][2] The deuterium labeling makes it a valuable tool in pharmacokinetic studies and as an internal standard in analytical quantification.[3] Key physical and chemical properties are summarized below.

| Property | Value |

| Chemical Name | 1,2,3,4,10,14b-hexahydro-2-(methyl-d3)-pyrazino[2,1-a]pyrido[2,3-c][4]benzazepine |